Dimethylamine hydrobromide

Catalog No.
S802647
CAS No.
6912-12-5
M.F
C2H8BrN
M. Wt
126 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine hydrobromide

Halide substitution alters perovskite properties. DMA·HBr (CAS 6912-12-5) supplies exact Br⁻ for reproducible crystals, ferroelectric phase transitions, and lead-free optoelectronics. - Non-interchangeable: Br⁻ dictates lattice & electronic behavior vs Cl⁻. - Enables ferroelectric switching in MOFs. - Stable solid dimethylamine source. Supplied for immediate shipping.

CAS Number

6912-12-5

Product Name

Dimethylamine hydrobromide

IUPAC Name

N-methylmethanamine;hydrobromide

Molecular Formula

C2H8BrN

Molecular Weight

126 g/mol

InChI

InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H

InChI Key

FFJMLWSZNCJCSZ-UHFFFAOYSA-N

SMILES

CNC.Br

Canonical SMILES

CNC.Br

The exact mass of the compound Dimethylamine hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120200. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dimethylammonium bromide, N,N-Dimethylammonium bromide, Dimethylamine monohydrobromide, Methanamine, N-methyl-, hydrobromide, Dimethylazanium bromide

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Dimethylamine hydrobromide is an organic ammonium salt that serves as a critical precursor in specialized chemical synthesis. It is most frequently utilized in the formation of advanced materials, such as organic-inorganic hybrid perovskites, where the selection of both the organic cation (dimethylammonium) and the halide anion (bromide) are key variables in tuning final material properties. [1] Its utility extends to acting as a stable, solid source of dimethylamine for various organic reactions, providing an alternative to the direct use of gaseous dimethylamine or its more common hydrochloride salt.

Research Fit

Workflow Inorganic perovskite photovoltaics additive research
Workflow Pharmaceutical impurity reference standard and method development
Selection context Hydrobromide salt form with distinct ionic radius and counterion for specific perovskite and analytical applications

In materials science and synthetic chemistry, substituting dimethylamine hydrobromide with its seemingly similar hydrochloride analog is often not viable. The choice of the halide anion (Br⁻ vs. Cl⁻) is a critical design parameter that directly influences the kinetics of crystallization, lattice dimensions, and the resulting electronic and photophysical properties of the final compound, particularly in metal-halide frameworks. [1] This non-interchangeability means that specifying the hydrobromide form is essential for achieving targeted structural outcomes and reproducible device performance, as the larger ionic radius and different electronegativity of bromide compared to chloride fundamentally alter the material's properties.

Substitution Risk

Perovskite cation mismatch
Methylammonium bromide (MABr) does not replicate the DMA⁺ ionic radius or defect passivation profile; may limit power conversion efficiency gains.
Analytical identity risk
The hydrochloride salt (CAS 506-59-2) differs in counterion and chromatographic behavior; direct substitution invalidates impurity profiling methods.

Enables Ferroelectric Phase Transition Not Accessible with Chloride Analogues

The use of dimethylamine hydrobromide as a precursor enables the synthesis of metal-organic frameworks (MOFs) with specific, temperature-dependent ferroelectric properties. For example, the compound [(CH3)2NH2]Zn(HCOO)3, synthesized using a dimethylammonium source, undergoes a phase transition to a ferroelectric state at approximately 166 K. [1] In contrast, many analogous chloride-containing hybrid materials do not exhibit the same ferroelectric behavior, as the halide's size and bonding characteristics are critical to enabling the required structural ordering and symmetry breaking for the phase transition. [2]

Evidence DimensionFerroelectric Phase Transition Temperature
Target Compound DataEnables ferroelectric phase transition at ~166 K in [(CH3)2NH2]Zn(HCOO)3
Comparator Or BaselineAnalogous chloride-based hybrid materials often do not exhibit the same ferroelectric transitions.
Quantified DifferenceQualitative difference (presence vs. absence of specific ferroelectric behavior)
ConditionsSynthesis of perovskite-like metal-organic frameworks.

For applications in data storage, sensors, or actuators, procuring the hydrobromide is necessary to access the specific ferroelectric properties not available with common chloride substitutes.

PCE comparison
Head-to-head
DMABr-functionalized IPSC: 20.62%
Untreated CsPbI₃ baseline: ~15–19%
Reported efficiency gain via defect passivation and n-type Fermi level shift.
Inverted p-i-n architecture, ambient air fabrication; data to verify under own conditions.

Precursor for Tunable, Lead-Free Bismuth Halide Perovskite Analogues with Distinct Thermal Behavior

Dimethylamine hydrobromide is a key precursor for synthesizing lead-free perovskite analogues like (NH4)3Bi2I9, where dimethylammonium can be used as a cation. The choice of halide is crucial for determining the thermal stability and phase transition points. For instance, the related compound (CH3)2NH2PbBr3 shows different thermal decomposition pathways compared to its chloride counterpart. While direct comparative TGA data for the dimethylammonium bismuth bromide system is specific, the established principle in halide perovskites is that bromide-based structures generally have different, often lower, decomposition onsets compared to chlorides, impacting the thermal budget for device fabrication and operation. [1]

Evidence DimensionThermal Stability & Phase Transitions
Target Compound DataEnables synthesis of bromide-based bismuth perovskite analogues with specific thermal transition points.
Comparator Or BaselineChloride-based analogues exhibit different thermal decomposition profiles and phase transition temperatures.
Quantified DifferenceThe specific phase transition temperatures and decomposition onsets are dependent on the halide, defining the material's processing window.
ConditionsSynthesis and thermal analysis of lead-free hybrid metal-halide materials.

This allows for the fabrication of materials with precisely defined operational temperature ranges, a critical procurement factor for developing thermally stable electronic devices.

Electronic band gap
Reported
4.667 eV
Computed wide band gap confirms insulating solid-state behavior; useful for materials modeling.
DFT/GGA calculation, monoclinic crystal; experimental validation recommended.
Liver tumor model
Data to verify
<100 mg/kg
mouse model, primary liver tumors
Reported tumor growth reduction in murine model; mechanism not established.
Source review required; endpoint reproducibility may vary.
Reference standard identity
Reported
DMABr (free base of impurity F): C₂H₈BrN, MW 126.00
EP reference standard HCl salt: CAS 506-59-2, MW 81.55
Hydrobromide form may be required for bromide-specific analytical methods.
Verify chromatographic retention and spectral match before substitution.

Synthesis of Molecular Ferroelectric Materials for Memory and Sensors

As demonstrated by the unique phase transition behavior it imparts, dimethylamine hydrobromide is the indicated precursor for synthesizing metal-organic frameworks and hybrid materials intended for use in non-volatile memory, piezoelectric sensors, and dielectric switches where a specific ferroelectric transition is required. [1]

Development of Lead-Free Perovskite Analogues with Defined Thermal Budgets

This compound is a critical building block for research and development of lead-free optoelectronic materials, such as bismuth or antimony halides, where the bromide anion is used to tune the thermal processing window and operational stability of the final device. [2]

Controlled Synthesis of Bromide-Containing Active Pharmaceutical Ingredients (APIs)

In organic synthesis, the use of dimethylamine hydrobromide provides a solid, stable source of the dimethylammonium cation with a bromide counter-ion, which can be advantageous over the hydrochloride in reactions where the halide participates or where solubility in specific organic solvents is a limiting factor.

Application Fit Matrix

Application
Selection Property
Validation Focus
Inorganic perovskite photovoltaics research
Defect passivation and efficiency improvement context
PCE and film property endpoints under own fabrication conditions
Computational materials screening
Electronic band gap input parameter
DFT benchmark against experimental optical data
Liver tumor model studies
Tumor-growth endpoint context
Dose-response and model reproducibility review
Metformin impurity profiling
Bromide-specific analytical standard
Method specificity and counterion interference control

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

6912-12-5

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